1-bromo-3-ethylcyclopentane

Catalog No.
S6436301
CAS No.
90321-83-8
M.F
C7H13Br
M. Wt
177.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-3-ethylcyclopentane

CAS Number

90321-83-8

Product Name

1-bromo-3-ethylcyclopentane

Molecular Formula

C7H13Br

Molecular Weight

177.1

1-Bromo-3-ethylcyclopentane is an organic compound with the molecular formula C7H13BrC_7H_{13}Br. It consists of a cyclopentane ring with a bromine atom and an ethyl group attached to the first and third carbon atoms, respectively. This compound is characterized by its five-membered ring structure, which influences its chemical behavior and reactivity. The presence of the bromine atom makes it a good candidate for nucleophilic substitution reactions, while the ethyl group adds to its steric bulk, affecting reaction pathways.

, primarily involving nucleophilic substitution and elimination processes:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide ions, alkoxides) through mechanisms such as SN2S_N2 or SN1S_N1, depending on the reaction conditions. The SN2S_N2 mechanism is favored under conditions that promote bimolecular reactions, while SN1S_N1 may occur in polar protic solvents where carbocation stabilization is possible .
  • Elimination Reactions: Under certain conditions, 1-bromo-3-ethylcyclopentane can undergo elimination reactions to form alkenes. For example, heating the compound with a base can lead to dehydrohalogenation, resulting in the formation of a double bond between carbons adjacent to the bromine atom.

1-Bromo-3-ethylcyclopentane can be synthesized through several methods:

  • Halogenation of Cyclopentene: Cyclopentene can be treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
  • Nucleophilic Substitution: Starting from 3-ethylcyclopentanol, bromination can occur via treatment with phosphorus tribromide or thionyl chloride, facilitating the formation of 1-bromo-3-ethylcyclopentane .
  • Electrophilic Addition: The addition of hydrogen bromide to 3-ethylcyclopentene can also yield 1-bromo-3-ethylcyclopentane as a product.

1-Bromo-3-ethylcyclopentane finds applications in organic synthesis as an intermediate for producing more complex molecules. Its ability to undergo nucleophilic substitution makes it useful in synthesizing pharmaceuticals and agrochemicals. Additionally, it may serve as a building block for materials in polymer chemistry.

Interaction studies involving 1-bromo-3-ethylcyclopentane primarily focus on its reactivity with various nucleophiles and bases. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential applications in medicinal chemistry. Studies typically examine how different solvents and reaction conditions affect the rate and outcome of substitution or elimination reactions.

Several compounds share structural similarities with 1-bromo-3-ethylcyclopentane. Here are some notable examples:

Compound NameStructure TypeNotable Features
1-Bromo-2-methylcyclobutaneCyclic alkyl halideContains a methyl group instead of ethyl; smaller steric hindrance.
1-Bromo-3-chloropropaneLinear alkyl halideSimilar halogen substitution potential; linear structure affects reactivity.
1-BromocyclohexaneCyclic alkyl halideLarger ring system; different reactivity patterns due to ring strain differences.

Uniqueness

The uniqueness of 1-bromo-3-ethylcyclopentane lies in its specific arrangement of atoms and functional groups, which influences its physical properties and reactivity compared to similar compounds. The combination of a cyclopentane ring with both an ethyl group and a bromine atom creates distinct steric effects that can lead to different reaction pathways than those observed in other related compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

Explore Compound Types